N-(6-Methoxy-2-benzothiazolyl)-N'-methylethanediamide
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Overview
Description
N-(6-Methoxy-2-benzothiazolyl)-N’-methylethanediamide is a compound derived from benzothiazole, a heterocyclic aromatic organic compound. Benzothiazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, antibacterial, and antiviral properties . The presence of the methoxy group and the ethanediamide moiety in this compound potentially enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methoxy-2-benzothiazolyl)-N’-methylethanediamide typically involves the reaction of 2-amino-6-methoxybenzothiazole with appropriate reagents. One common method includes the reaction of 2-amino-6-methoxybenzothiazole with 1-cyanoacetyl-3,5-dimethylpyrazole, followed by cyclization to form the desired product . The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N-(6-Methoxy-2-benzothiazolyl)-N’-methylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the benzothiazole ring .
Scientific Research Applications
N-(6-Methoxy-2-benzothiazolyl)-N’-methylethanediamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(6-Methoxy-2-benzothiazolyl)-N’-methylethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-Benzothiazolyl)cyanoacetamide: Another benzothiazole derivative with similar chemical properties.
2-Amino-6-methoxybenzothiazole: The parent compound used in the synthesis of N-(6-Methoxy-2-benzothiazolyl)-N’-methylethanediamide.
Uniqueness
N-(6-Methoxy-2-benzothiazolyl)-N’-methylethanediamide is unique due to the presence of the methoxy group and the ethanediamide moiety, which enhance its chemical reactivity and biological activity compared to other benzothiazole derivatives .
Properties
CAS No. |
104388-94-5 |
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Molecular Formula |
C11H11N3O3S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
N'-(6-methoxy-1,3-benzothiazol-2-yl)-N-methyloxamide |
InChI |
InChI=1S/C11H11N3O3S/c1-12-9(15)10(16)14-11-13-7-4-3-6(17-2)5-8(7)18-11/h3-5H,1-2H3,(H,12,15)(H,13,14,16) |
InChI Key |
HCKWIPTWVKBARN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
Origin of Product |
United States |
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